

Amentoflavone Hexaacetate: A Technical Guide to its Origins, Synthesis, and Biological Context

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Compound of Interest

Compound Name: *Amentoflavone hexaacetate*

Cat. No.: *B1665961*

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Abstract

Amentoflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities. Its synthetic derivative, **amentoflavone hexaacetate**, offers modified physicochemical properties that may enhance its therapeutic potential. This technical guide provides an in-depth overview of the discovery of amentoflavone, its natural sources, and a detailed protocol for the synthesis of **amentoflavone hexaacetate**. Furthermore, it elucidates the key signaling pathways modulated by the parent compound, amentoflavone, offering a foundational understanding for future research and drug development endeavors.

Amentoflavone: Discovery and Natural Occurrence

Amentoflavone is a biflavonoid, meaning it is composed of two apigenin flavonoid units linked together.^[1] It was first isolated in the 1970s from the leaves of *Selaginella tamariscina*, *Selaginella rupestris*, and *Ginkgo biloba*.^[2] Since its initial discovery, amentoflavone has been identified in over 120 plant species across various families, including Selaginellaceae, Cupressaceae, Euphorbiaceae, and Calophyllaceae.^[3]

Quantitative Analysis of Amentoflavone in Natural Sources

The concentration of amentoflavone can vary significantly between different plant species and even within the same species depending on geographical location and harvest time. High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of amentoflavone in plant extracts.^{[4][5]} The following table summarizes the quantitative data of amentoflavone content in various plant sources.

Plant Species	Family	Plant Part	Amentoflavone Content	Reference
Calophyllum incrassatum	Calophyllaceae	Leaves	9.42 µg/mL of extract	[4]
Calophyllum canum	Calophyllaceae	Leaves	30.39 µg/mL of extract	[4]
Calophyllum rubiginosum	Calophyllaceae	Leaves	24.23 µg/mL of extract	[4]
Cupressus sempervirens (from North Coast, Egypt)	Cupressaceae	Leaves	0.46 mg/g of dry weight	[6]
Cupressus sempervirens (from Future University, Egypt)	Cupressaceae	Leaves	0.014 mg/g of dry weight	[6]
Biophytum reinwardtii	Oxalidaceae	Whole plant	86.66 mg/100g of dried powder	[7]
Biophytum veldkampii	Oxalidaceae	Whole plant	77.50 mg/100g of dried powder	[7]
Selaginella species	Selaginellaceae	Whole plant	Contents can be as high as 1.0-1.1% in certain species like S. sinensis, S. davidii, and S. mollendorffii.	[3]

Amentoflavone Hexaacetate: Synthesis

Amentoflavone hexaacetate is a synthetic derivative of amentoflavone where the six hydroxyl groups are acetylated. This modification alters the polarity and may influence the bioavailability and biological activity of the parent compound. While a specific seminal paper on its "discovery" is not prominent, its creation falls under the established chemical practice of acetylation of polyphenols.

Experimental Protocol: Peracetylation of Amentoflavone

This protocol is adapted from a general method for the peracetylation of polyphenols and is applicable for the synthesis of **amentoflavone hexaacetate** from isolated amentoflavone.

Materials:

- Amentoflavone (isolated and purified)
- Acetic anhydride
- 4-Dimethylaminopyridine (DMAP)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution (saturated NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas supply
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

- Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve a known quantity of amentoflavone in anhydrous DMF. Add a catalytic amount of DMAP to the solution. Place the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at room temperature until all solids are dissolved.
- **Acetylation:** To the stirred solution, add an excess of acetic anhydride (typically 1.5 to 2 equivalents per hydroxyl group). Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the amentoflavone spot and the appearance of a new, less polar spot corresponding to **amentoflavone hexaacetate**.
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- **Washing:** Wash the organic layer sequentially with water and then with brine solution to remove any remaining DMF and other aqueous-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **amentoflavone hexaacetate**.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **amentoflavone hexaacetate**.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Methodologies for Amentoflavone Extraction and Isolation

The extraction and isolation of amentoflavone from plant material is a critical first step for its study and for the synthesis of its derivatives.

Generalized Experimental Protocol for Extraction and Isolation

This protocol provides a general workflow for the extraction and isolation of amentoflavone from dried plant material.

Materials:

- Dried and powdered plant material
- Soxhlet apparatus
- Ethanol (or other suitable organic solvent like methanol or ethyl acetate)
- Silica gel (for column chromatography)
- Solvents for column chromatography (e.g., chloroform, methanol, water, acetone, formic acid)
- Thin Layer Chromatography (TLC) plates
- UV lamp for visualization

Procedure:

- Extraction:
 - Place the dried and powdered plant material into a thimble and load it into a Soxhlet apparatus.
 - Extract the material with a suitable solvent, such as ethanol, for several hours.[8] The choice of solvent can be optimized based on the specific plant material.
 - After extraction, concentrate the solvent using a rotary evaporator to obtain a crude extract.
- Fractionation (Column Chromatography):

- Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or chloroform).
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of solvents, gradually increasing the polarity. For example, a gradient of chloroform, methanol, and water can be used.^[7]
- Collect fractions of the eluate.
- Monitoring and Pooling:
 - Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:acetone:formic acid).^[7]
 - Visualize the spots under a UV lamp. Amentoflavone typically appears as a distinct fluorescent yellow band under short UV and a blackish-brown spot under long UV.^[7]
 - Pool the fractions that contain the compound of interest based on their TLC profiles.
- Purification and Crystallization:
 - Concentrate the pooled fractions to obtain a purified sample of amentoflavone.
 - The purified compound can often be crystallized from a suitable solvent to yield a yellow powdery substance.^[7]
- Identification:
 - Confirm the identity of the isolated compound as amentoflavone using co-TLC with a known standard and by spectroscopic methods such as UV-Vis, HRMS, and NMR.^[7]

Signaling Pathways Modulated by Amentoflavone

Amentoflavone exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and

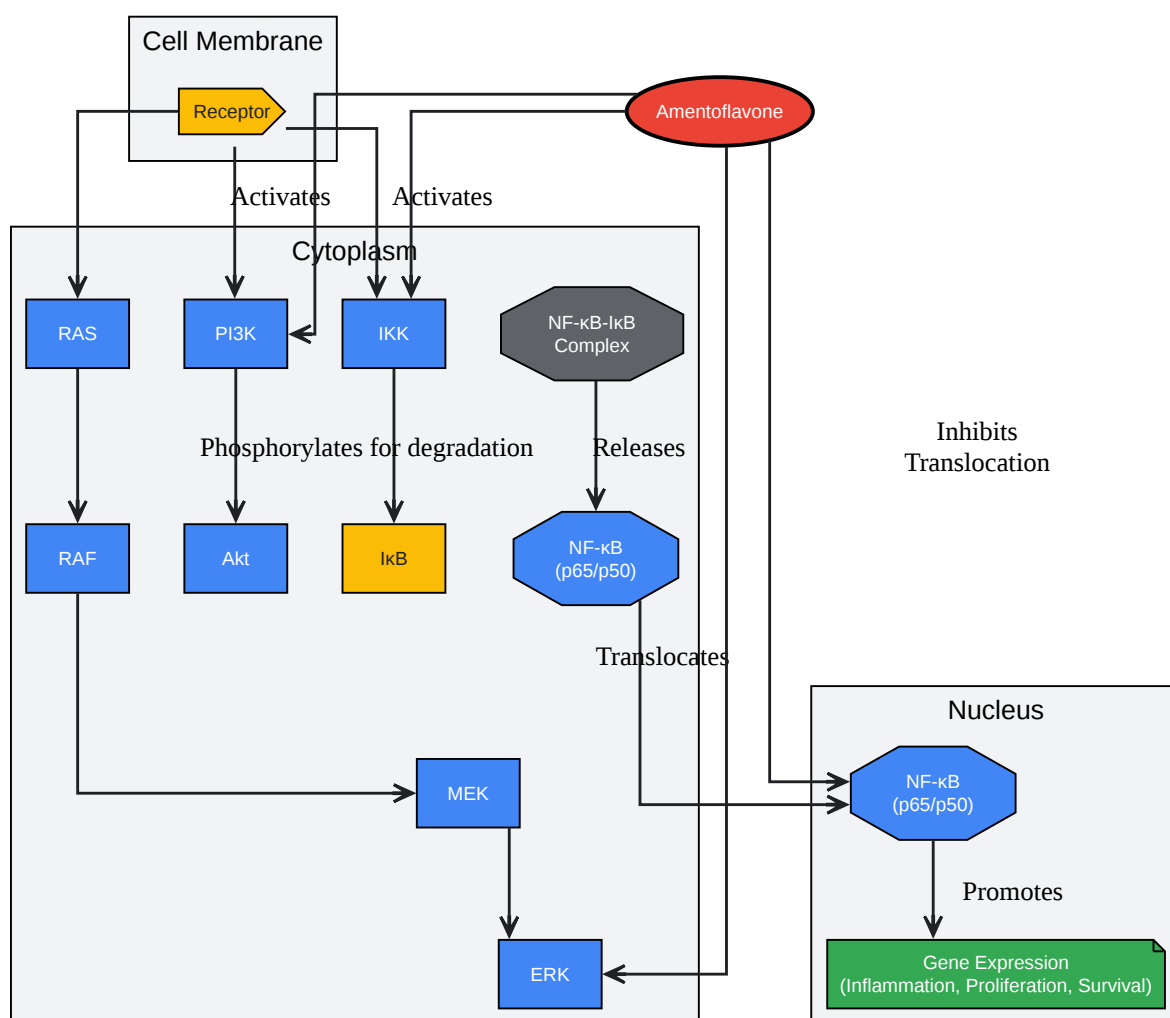
for identifying potential therapeutic targets.

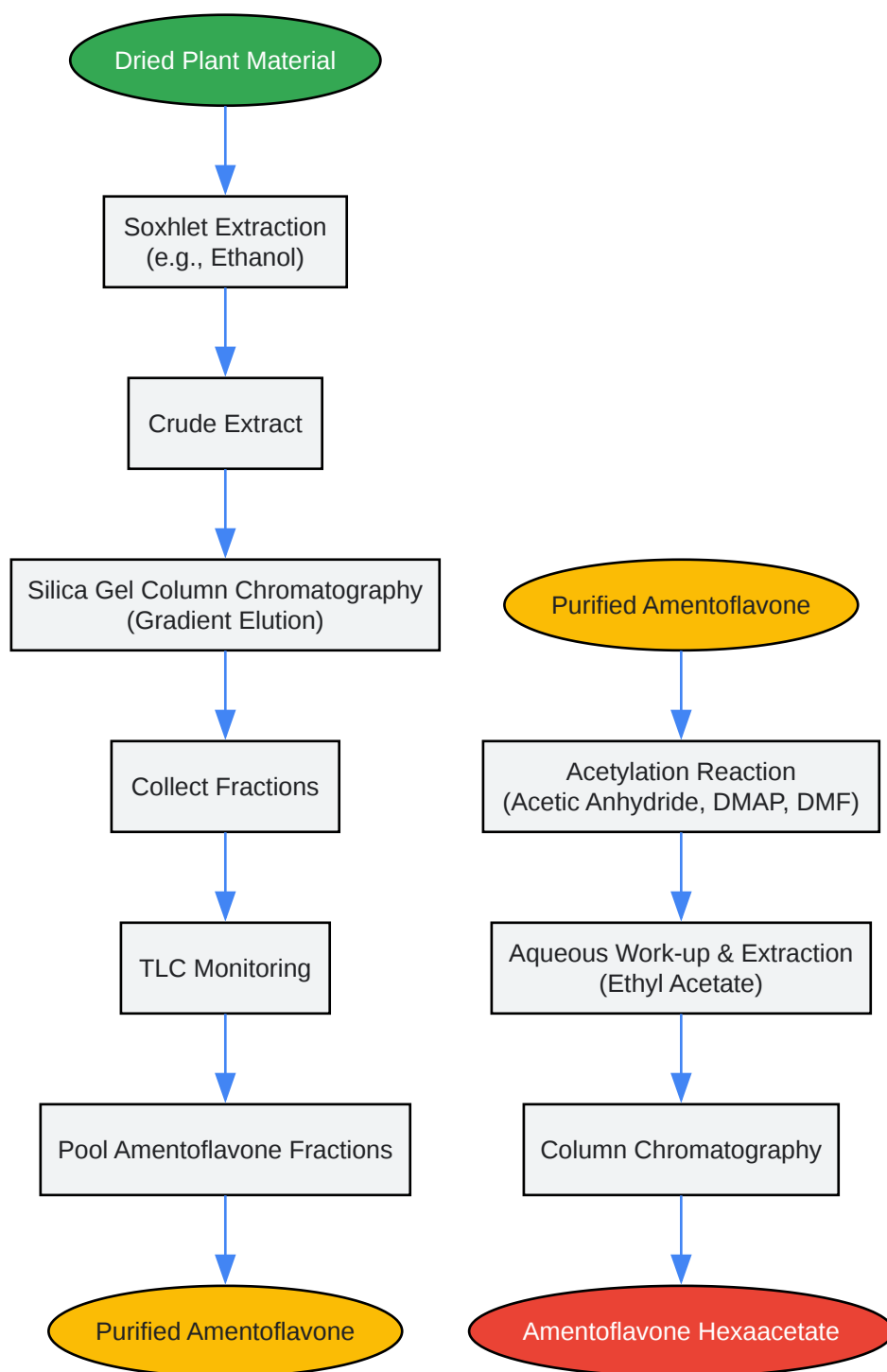
Overview of Key Signaling Pathways

- **NF- κ B Signaling Pathway:** Amentoflavone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a critical regulator of inflammation and cell survival.^{[3][9]} It can block the nuclear translocation of the p65 subunit of NF- κ B.^[9]
- **PI3K/Akt Signaling Pathway:** This pathway is crucial for cell growth, proliferation, and survival. Amentoflavone has been reported to modulate the PI3K/Akt pathway, which is often dysregulated in cancer.^{[9][10]}
- **ERK Signaling Pathway:** The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Amentoflavone can inhibit this pathway, contributing to its anti-cancer effects.^{[3][9]}

Visualizing Amentoflavone's Impact on Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of amentoflavone on these key signaling pathways.





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